molecular formula C19H14F2INO B2942394 N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline CAS No. 477886-93-4

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline

Cat. No.: B2942394
CAS No.: 477886-93-4
M. Wt: 437.228
InChI Key: RNUFXIVMDLAIMU-UHFFFAOYSA-N
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Description

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline is an organic compound characterized by the presence of fluorine, iodine, and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 3,4-difluorophenol: This can be achieved by the fluorination of phenol using appropriate fluorinating agents.

    Etherification: The 3,4-difluorophenol is then reacted with 2-bromobenzyl bromide in the presence of a base to form 2-(3,4-difluorophenoxy)benzyl bromide.

    Substitution Reaction: The 2-(3,4-difluorophenoxy)benzyl bromide is then reacted with 4-iodoaniline in the presence of a suitable base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and benzyl positions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new aniline derivative, while oxidation might produce a quinone derivative.

Scientific Research Applications

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-difluorophenoxy)benzyl]-4-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    N-[2-(3,4-difluorophenoxy)benzyl]-4-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-[2-(3,4-difluorophenoxy)benzyl]-4-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in specific types of chemical reactions, such as halogen bonding, which are not possible with other halogens.

Properties

IUPAC Name

N-[[2-(3,4-difluorophenoxy)phenyl]methyl]-4-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2INO/c20-17-10-9-16(11-18(17)21)24-19-4-2-1-3-13(19)12-23-15-7-5-14(22)6-8-15/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUFXIVMDLAIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)I)OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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